
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, also known as DTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTPM belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用機序
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in pain, inflammation, and other physiological processes. (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a CB1 receptor agonist, which means it binds to and activates CB1 receptors in the brain and other tissues. CB1 receptors are known to play a role in pain and inflammation regulation, as well as other functions such as appetite and mood.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been shown to have analgesic and anti-inflammatory effects in animal models, as mentioned previously. It has also been reported to have sedative effects in mice, according to a study by J. R. Wiley et al. in 2018. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could have potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
実験室実験の利点と制限
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, as with any experimental compound, there may be safety concerns that need to be addressed.
将来の方向性
There are many future directions for research on (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic properties in more detail, particularly in the treatment of pain and inflammation. Another direction is to explore its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to understand its mechanism of action and to identify potential safety concerns. Overall, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a promising compound for scientific research, and further investigation could lead to the development of new treatments for a variety of conditions.
合成法
The synthesis of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, which can be purified using column chromatography. This synthesis method has been reported in a few research articles, including one by K. R. Kulkarni et al. in 2016.
科学的研究の応用
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. In a study by J. R. Wiley et al. in 2018, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study by R. J. Gatch et al. in 2019 showed that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone had analgesic effects in mice. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could be a potential candidate for the development of new pain and inflammation treatments.
特性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFPAUQMDXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


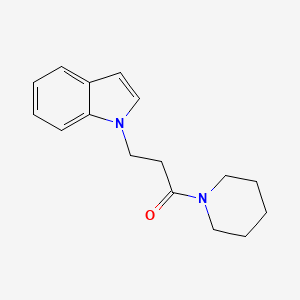
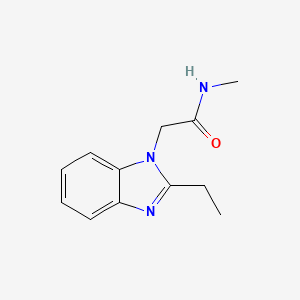
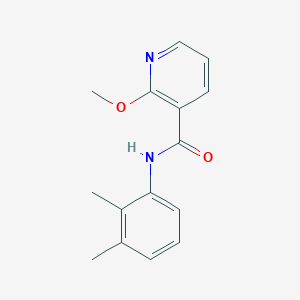



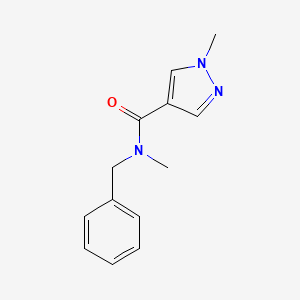
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

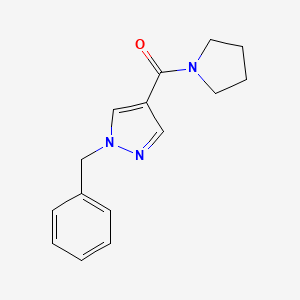
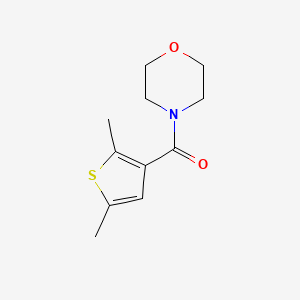

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)